molecular formula C11H14O3 B1339066 Tert-butyl 2-hydroxybenzoate CAS No. 23408-05-1

Tert-butyl 2-hydroxybenzoate

Cat. No.: B1339066
CAS No.: 23408-05-1
M. Wt: 194.23 g/mol
InChI Key: QAZYGHLQQPTQAX-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxybenzoate, also known as tert-butyl salicylate, is an organic compound with the molecular formula C11H14O3. It is a derivative of salicylic acid, where the hydroxyl group is esterified with a tert-butyl group. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Tert-butyl 2-hydroxybenzoate has a wide range of applications in scientific research:

Safety and Hazards

Tert-butyl 2-hydroxybenzoate has several safety considerations. It has a GHS07 pictogram and a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, and P405 .

Mechanism of Action

Target of Action

Tert-butyl 2-hydroxybenzoate, also known as Butylparaben, primarily targets microbial cells . It is a highly successful antimicrobial preservative used in cosmetics and medication suspensions . The compound’s primary targets are the DNA, RNA, and enzymes like ATPase and phosphotransferase in some bacterial species .

Mode of Action

It is proposed to act by inhibiting dna and rna synthesis, and enzymes like atpase and phosphotransferase in some bacterial species . It has also been suggested that they interfere with membrane transport processes by disrupting the lipid bilayer and possibly causing the leakage of intracellular constituents .

Biochemical Pathways

This compound is involved in oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization . The operationally simple protocol proceeds in the presence of tert-butyl peroxybenzoate (TBPB) as an oxidant in chlorobenzene (PhCl) as a solvent at 110 C for 24 h under an inert atmosphere . The reaction involves a free-radical mechanism and proceeds via the addition of an in situ generated acyl radical (from aldehydes/benzyl alcohols/styrenes) on 2H-indazoles .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . This suggests that the compound can be absorbed into the bloodstream when ingested and can cross the blood-brain barrier.

Result of Action

The result of this compound’s action is the inhibition of microbial growth. This is due to its effective antimicrobial properties, particularly against mold and yeast . This makes it a highly successful preservative in cosmetics and medication suspensions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is soluble in organic solvents , which can affect its distribution and efficacy. Additionally, its antimicrobial action can be influenced by the presence of other substances, such as other preservatives or active ingredients in cosmetic or pharmaceutical formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-hydroxybenzoate can be synthesized through the esterification of salicylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production rates .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

    Methyl 2-hydroxybenzoate (Methyl salicylate): Similar structure but with a methyl group instead of a tert-butyl group.

    Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar structure but with an ethyl group.

    Propyl 2-hydroxybenzoate (Propyl salicylate): Similar structure but with a propyl group.

Uniqueness: Tert-butyl 2-hydroxybenzoate is unique due to the presence of the bulky tert-butyl group, which provides increased steric hindrance and affects the compound’s reactivity and stability. This makes it particularly useful in applications where stability and controlled reactivity are essential .

Properties

IUPAC Name

tert-butyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZYGHLQQPTQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465411
Record name Tert-butyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23408-05-1
Record name Tert-butyl 2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-hydroxybenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

CDI (2.40 g, 14.79 mmol) was added to a solution of salicylic acid (2.02 g, 14.62 mmol) in DMF (20 mL). The reaction mixture was stirred at 50° C. for 30 min and tert-butyl alcohol (2.80 mL, 29.84 mmol) and DBU (4.4 mL, 29.45 mmol) were dropwise added. The reaction mixture was stirred at 50° C. for 16 h and allowed to reach r.t. It was poured into NaHCO3 (100 mL, saturated aqueous solution) and extracted with EtOAc (70 mL). The organic layer was dried over Na2SO4 (anhydrous), filtered and concentrated. The crude residue was flash chromatographed on SiO2 (5% EtOAc/hexanes) to furnish 2.089 g of tert-butyl 2-hydroxybenzoate (colourless oil, yield: 73%).
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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